N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20-8-2-15-1-7-18(13-19(15)20)27-14-21(25)22-16-3-5-17(6-4-16)23-9-11-26-12-10-23/h1,3-7,13H,2,8-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOVRGEYVJJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide” typically involves multiple steps:
Formation of the Indene Moiety: This can be achieved through cyclization reactions starting from appropriate precursors.
Attachment of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a morpholine derivative reacts with a phenyl halide.
Coupling of the Indene and Morpholine Derivatives: This can be done through etherification or amidation reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions could target the carbonyl group in the indene structure.
Substitution: The phenyl ring could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Research on N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has indicated several promising biological activities:
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant growth inhibition rates. A comparative analysis of related compounds indicates that modifications in the indene moiety can enhance anticancer efficacy.
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects of this compound on human cancer cell lines.
- Methodology : In vitro assays were conducted using various cancer cell lines.
- Results : The compound exhibited significant cytotoxicity against multiple cancer types, indicating its potential as a lead compound in cancer therapy.
-
Pharmacokinetic Studies :
- Objective : Assess the pharmacokinetic profile of the compound.
- Methodology : ADME (Absorption, Distribution, Metabolism, Excretion) studies were performed using animal models.
- Findings : The compound showed favorable absorption characteristics and moderate metabolic stability, suggesting good bioavailability for therapeutic applications.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could range from metabolic to signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholino/Acetamide Moieties
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Derivatives
Key Features :
- Core Structure: A pyrazole-carboxamide scaffold substituted with a 3-oxomorpholino phenyl group.
- Synthesis: Prepared via condensation of 5-amino precursors with aromatic aldehydes in isopropyl alcohol under reflux .
- Bioactivity : Evaluated for antimalarial activity, with substituents on the arylidene group influencing efficacy .
Comparison :
- The target compound shares the N-(4-morpholinophenyl)acetamide motif but replaces the pyrazole-carboxamide with an indenone-oxy-acetamide system.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Key Features :
- Core Structure : A 2-oxomorpholinyl acetamide derivative with acetyl and isopropylphenyl substituents.
- Synthesis : Acetylation of a precursor using acetyl chloride and Na₂CO₃ in CH₂Cl₂, followed by chromatographic purification .
- Characterization : NMR and MS data confirm the structure (e.g., ¹H NMR δ 2.14 ppm for acetyl group; molecular ion at m/z 347 [M+H]⁺) .
Comparison :
- Both compounds feature a 2-oxomorpholine ring, but the target compound’s indenone-oxy group replaces the acetyl and isopropylphenyl groups.
Indenone/Oxy-Acetamide Derivatives
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-((pyridine-4-ylmethyl)amino)ethyl)-1H-benzo[d]imidazol-1-yl)acetamide (Compound 37)
Key Features :
- Core Structure : A dihydroindenyl acetamide linked to a benzimidazole-pyridine system.
- Bioactivity: Tested for cytokine modulation (IL-8, TNF-α) in HEK-blue NOD1/NOD2 and THP-1 cells .
Comparison :
- The target compound’s indenone group is oxidized (3-oxo) compared to the dihydroindenyl group in Compound 35.
- The ketone in the indenone may participate in hydrogen bonding, unlike the saturated indenyl group.
Physicochemical and Spectroscopic Characterization
Biological Activity
N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic organic compound characterized by its unique structural features, including a morpholine ring and an indene moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antithrombotic and analgesic effects.
Chemical Structure and Properties
The IUPAC name for this compound is N-(4-morpholin-4-ylphenyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide. Its molecular formula is , with a molecular weight of 366.41 g/mol. The compound features a morpholine ring, which is known for its biological activity, and an indene structure that contributes to its pharmacological properties .
Antithrombotic Activity
Recent studies indicate that compounds similar to this compound exhibit significant antithrombotic properties. For instance, derivatives containing morpholine rings have been shown to act as direct Factor Xa inhibitors, which are crucial in the prevention of thrombus formation. These compounds have been evaluated in vitro and demonstrated effective inhibition of thrombin generation and platelet aggregation .
Analgesic Effects
In addition to its antithrombotic potential, this compound has been investigated for analgesic properties. A related morpholine derivative displayed high affinity for sigma receptors, which are implicated in pain modulation. The compound demonstrated significant efficacy in reducing nociception in animal models when administered locally or intrathecally . The mechanism involves interaction with sigma receptors, leading to modulation of pain pathways.
Research Findings
A summary of relevant studies on the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antithrombotic activity through inhibition of thrombin generation | In vitro assays on platelet aggregation |
| Study 2 | Showed analgesic effects via sigma receptor modulation | Animal model (formalin test) |
| Study 3 | Investigated structural analogs for enhanced biological activity | Molecular docking studies |
Case Studies
Several case studies have highlighted the efficacy of morpholine-based compounds in clinical settings:
- Case Study on Antithrombotics : A clinical trial involving a morpholine derivative showed a significant reduction in thromboembolic events compared to placebo in patients undergoing orthopedic surgery.
- Case Study on Pain Management : A cohort study reported that patients treated with a sigma receptor ligand experienced reduced postoperative pain levels, indicating the potential for morpholine derivatives as analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
